Homoisocarbacyclin

Description

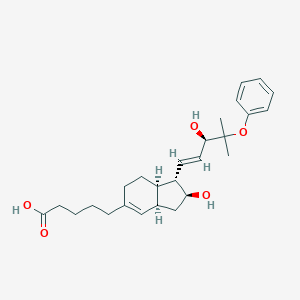

Structure

3D Structure

Properties

CAS No. |

130377-59-2 |

|---|---|

Molecular Formula |

C26H36O5 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

5-[(1S,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]pentanoic acid |

InChI |

InChI=1S/C26H36O5/c1-26(2,31-20-9-4-3-5-10-20)24(28)15-14-22-21-13-12-18(8-6-7-11-25(29)30)16-19(21)17-23(22)27/h3-5,9-10,14-16,19,21-24,27-28H,6-8,11-13,17H2,1-2H3,(H,29,30)/b15-14+/t19-,21-,22+,23+,24-/m1/s1 |

InChI Key |

APARNMGVZWWLMV-ZEYCUZRTSA-N |

SMILES |

CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |

Isomeric SMILES |

CC(C)([C@@H](/C=C/[C@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |

Synonyms |

homoisocarbacyclin |

Origin of Product |

United States |

Synthetic Methodologies for Homoisocarbacyclin and Its Analogs

Early Synthetic Approaches to Homoisocarbacyclin

Initial synthetic routes to this compound and its analogs established the fundamental framework for constructing its unique bicyclic core and installing the necessary functional groups.

A cornerstone in the synthesis of prostaglandins (B1171923) and their analogs, the Corey lactone has been a versatile and crucial starting material for producing this compound analogs. nih.govdartmouth.edu General synthetic methods for a series of this compound analogues, which feature a cis-bicyclo[4.3.0]nonene nucleus, have been successfully developed commencing from this key intermediate. nih.govdartmouth.edu The Corey lactone provides a pre-established stereochemical framework that is elaborated upon to build the more complex this compound structure. google.com This approach was fundamental in the synthesis of various analogs, including those with a cis-bicyclo[4.3.0]non-2-ene or cis-bicyclo[4.3.0]non-3-ene core. dartmouth.edu The primary alcohol group of the Corey lactone is typically oxidized to an aldehyde, the so-called Corey aldehyde, which then serves as a handle for introducing the upper side chain of the target molecule. google.com

The control of stereochemistry is paramount in the synthesis of biologically active molecules like this compound. Stereospecific synthesis ensures that the spatial arrangement of atoms in the molecule is precisely controlled, which is critical for its interaction with biological targets. nih.govchemrxiv.org Early methods focused on translating the defined stereochemistry of starting materials, such as the Corey lactone, into the final product. google.com A stereospecific synthesis aims to produce a specific stereoisomer, avoiding the formation of unwanted isomers. nih.gov This is often achieved by using reactions that proceed with a predictable three-dimensional outcome. For instance, the hydroalkylation of alkynes can be achieved with high stereospecificity using a dual copper and nickel catalyst system, leading to the formation of E-alkenes. nih.gov Such strategies are essential for constructing the specific isomeric form of this compound required for its activity.

Utilization of the Corey Lactone Intermediate

Advanced Synthetic Pathways for Chiral Homoisocarbacyclins

As synthetic chemistry progressed, more sophisticated methods were developed to allow for the efficient and highly selective synthesis of chiral this compound molecules.

A key advanced strategy for the synthesis of chiral this compound involves the use of an intramolecular Diels-Alder reaction. researchgate.netmolaid.com This powerful reaction forms the characteristic six-membered ring of the bicyclic system in a controlled manner. researchgate.netlibretexts.org In this approach, a precursor molecule containing both a diene and a dienophile tethered together is synthesized. libretexts.org Upon heating or in the presence of a Lewis acid catalyst, this precursor undergoes cyclization to form the desired bicyclo[4.3.0]nonene skeleton. nih.govprinceton.edu The stereoselectivity of this reaction has been analyzed, sometimes using computational models like the MM2 transition state model, to predict the formation of the major diastereomer. researchgate.netresearchgate.net This method has been successfully applied to produce chiral this compound, demonstrating its utility in constructing complex, stereochemically-defined cyclic systems. researchgate.net

| Key Reaction Data: Intramolecular Diels-Alder Approach | |

| Reaction Type | Intramolecular [4+2] Cycloaddition |

| Key Intermediate | Acyclic triene precursor |

| Product | Chiral cyclohexene (B86901) adduct (e.g., cis-bicyclo[4.3.0]nonene) |

| Significance | Establishes the core bicyclic structure with stereocontrol. researchgate.netmolaid.com |

The creation of novel chiral building blocks has been instrumental in the synthesis of prostaglandins and their analogs. researchgate.netchiralvision.com For this compound, optically active synthetic intermediates have been prepared from readily available chiral pool materials like D-mannitol. researchgate.netrsc.orgmdpi.com For example, an optically active intermediate was prepared from D-mannitol and subsequently converted to a key exocyclic enone. researchgate.net This enone could then undergo further reactions, such as conjugate addition, to complete the synthesis. researchgate.net The development of these intermediates provides an alternative and efficient pathway to chiral homoisocarbacyclins, bypassing the reliance on intermediates derived from primary prostaglandins. researchgate.netresearchgate.net These chiral synthons are designed to be readily transformed into the target molecule, carrying the necessary stereochemical information from the start. organic-chemistry.org

| Chiral Starting Materials for Intermediates | |

| Starting Material | Significance |

| D-mannitol | A readily available chiral pool starting material used to prepare enantiomerically pure intermediates for prostaglandin (B15479496) synthesis. researchgate.netrsc.orgmdpi.com |

| Corey Lactone | A versatile chiral intermediate widely used in the synthesis of various prostaglandins and their analogs, including homoisocarbacyclins. nih.govdartmouth.edujst.go.jp |

Intramolecular Diels-Alder Reaction in Chiral Synthesis

Synthesis of Novel this compound Analogs

Research has also focused on the synthesis of novel analogs of this compound to explore structure-activity relationships. A notable example is TY-11223, a chemically stable this compound analog that has been synthesized and studied. nih.govnih.gov The synthesis of TY-11223 was accomplished as part of a broader study on prostacyclin mimics containing a cis-bicyclo[4.3.0]nonene ring system. nih.govdartmouth.edu Other novel analogs include those featuring a propargylic alcohol in the side chain. google.commdpi.comsci-hub.se The synthesis of these molecules often requires specialized methods to create the desired functionality while maintaining stereochemical integrity. For example, the iron-catalyzed carbomagnesiation of propargylic alcohols provides a stereoselective route to trisubstituted allylic alcohols, which can be key structures in certain analogs. nih.gov These synthetic endeavors expand the library of this compound-related compounds available for biological evaluation.

General Synthetic Methods for Cis-Bicyclo[4.3.0]nonene Ring System Analogs

The synthesis of this compound and its analogs, which are characterized by a core cis-bicyclo[4.3.0]nonene (or hydrindane) ring system, has been achieved through various strategic approaches that ensure stereo- and regiochemical control. nih.govjst.go.jp This structural motif is a common substructure in many natural products. researchgate.net A prevalent and effective strategy for the synthesis of this compound analogues commences with the versatile and commercially available Corey lactone. dartmouth.edunih.govnih.gov This intermediate is highly valued in the synthesis of prostaglandins and their analogs due to its embedded stereochemical information, which guides the formation of the final complex structure. scribd.comresearchgate.net

General synthetic pathways have been developed to produce a series of this compound analogues built upon either a cis-bicyclo[4.3.0]non-2-ene or a cis-bicyclo[4.3.0]non-3-ene nucleus. dartmouth.edunih.gov These methods allow for the systematic modification of the molecule to explore structure-activity relationships. For instance, a stereo- and regiocontrolled construction of 3-alkyl-cis-bicyclo[4.3.0]non-3-ene derivatives has been successfully developed. scispace.com

More recent synthetic innovations include palladium-catalyzed reactions. Palladium-catalyzed cycloalkenylation of silyl (B83357) enol ethers has been utilized to assemble the 5/6-hydrindane system efficiently. researchgate.net Furthermore, a concise and divergent synthetic route has been designed for a distinct class of bicyclo[4.3.0]nonene nucleoside analogs, showcasing the adaptability of this scaffold. acs.orgnih.gov This approach involves a key Diels-Alder reaction to construct the bicyclic framework. nih.gov While saturated bicyclo[4.3.0]nonane systems have been explored, their synthesis can be lengthy, and they may adopt unfavorable conformations. The introduction of an endocyclic double bond to create the bicyclo[4.3.0]nonene scaffold helps to align the analogs conformationally with natural ribonucleosides and can simplify the synthetic process. acs.orgnih.gov

Synthesis of Specific Potent Analogs (e.g., TY-11223)

Among the various this compound analogs synthesized and evaluated, TY-11223 has emerged as a particularly promising compound. dartmouth.edunih.gov The synthesis of this novel and chemically stable this compound analog has been successfully accomplished. nih.govresearchgate.netjst.go.jp TY-11223 is distinguished by its potent and long-lasting inhibitory activity on platelet aggregation, coupled with good selectivity in its biological actions. nih.govresearchgate.net

The development of TY-11223 was part of a broader synthetic study into a series of chemically stable prostacyclin mimics featuring the cis-bicyclo[4.3.0]nonene ring system. dartmouth.edunih.gov The general synthetic strategies for these analogues, including TY-11223, were established starting from the versatile Corey lactone. nih.gov This highlights a common and efficient pathway for generating complex prostaglandin analogs. The chemical structure of TY-11223 is formally named 2-(2-((1S,2R,3aS,7aS)-2-hydroxy-1-((S)-3-hydroxy-4,4-dimethylnona-1,6-diyn-1-yl)-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl)ethoxy)acetic acid. hodoodo.com

The successful synthesis and promising biological profile of TY-11223 have established it as a significant achievement in the search for stable and effective prostacyclin mimetics. dartmouth.edunih.govnih.gov

Preparation of Novel IP Agonists via Decarboxylative Ring-Opening Reactions

An efficient and practical synthetic method has been developed for preparing novel and potent IP (PGI₂ receptor) agonists through a key decarboxylative ring-opening reaction. mdpi.comnih.gov This strategy is particularly useful for creating compounds that are not structurally analogous to prostacyclin (PGI₂). mdpi.comnih.gov The core of this method is the nucleophilic ring-opening of an N-aryloxazolidin-2-one with a free cyclic amine, such as 4-piperidinol, which proceeds via decarboxylation to furnish N-aminoethyl cyclic amines. mdpi.com This reaction typically occurs when heated in a solvent like DMSO and avoids significant side reactions. mdpi.com

The retrosynthetic analysis for a target IP agonist involved its synthesis via O-alkylation and N-amidation of the key intermediate, 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol. mdpi.com This intermediate, in turn, is constructed from the decarboxylative ring-opening of 3-(4-chlorophenyl)-oxazolidin-2-one with 4-piperidinol. mdpi.com The efficiency of this key step was optimized by screening various reaction temperatures.

| Entry | Temperature (°C) | Time (h) | HPLC Yield (%) |

|---|---|---|---|

| 1 | 70 | 24 | 15 |

| 2 | 90 | 24 | 55 |

| 3 | 110 | 6 | 85 |

| 4 | 130 | 2 | 88 |

| 5 | 150 | 1 | 89 |

This methodology represents a strategic advance in medicinal chemistry, as decarboxylative coupling reactions utilize ubiquitous and inexpensive carboxylic acid derivatives, proceeding under neutral conditions with carbon dioxide as the only stoichiometric byproduct. nih.gov This approach has been applied broadly, including in the synthesis of prostaglandin analogs where sequential decarboxylative cross-couplings starting from intermediates like the Corey lactone provide a flexible route to a plethora of new molecules. nih.gov

Structure Activity Relationship Sar Investigations of Homoisocarbacyclin Analogs

Fundamental Principles of Structure-Activity Relationships in Homoisocarbacyclin Research

The central tenet of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. ontosight.ainumberanalytics.com This principle guides the rational design of new drug candidates by identifying the pharmacophore—the essential arrangement of atoms or functional groups responsible for a molecule's biological effect. mdpi.com In the field of this compound research, SAR studies involve the synthesis of a series of analogs with deliberate structural variations. oncodesign-services.com These modifications can include changes to the carbocyclic core, alterations of the side chains, and inversion of stereocenters. researchgate.netacs.org

The biological activity of each analog is then meticulously measured through in vitro and in vivo assays. oncodesign-services.com By correlating the observed activity with the specific structural changes, medicinal chemists can deduce which molecular features are critical for receptor binding and signal transduction. collaborativedrug.com This iterative process of design, synthesis, and testing allows for the optimization of lead compounds, aiming to enhance potency, improve selectivity, and refine pharmacokinetic properties. nih.gov

Impact of Molecular Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of this compound analogs. numberanalytics.comnih.gov The spatial orientation of functional groups can significantly influence how a molecule interacts with its biological target, such as a receptor or enzyme. solubilityofthings.comkhanacademy.org Even subtle changes in stereochemistry can lead to dramatic differences in pharmacological effects, with one stereoisomer often exhibiting high potency while another may be inactive or even elicit undesirable side effects. khanacademy.orgbiomedgrid.com

In the development of this compound analogs, the control and investigation of stereochemistry are of paramount importance. nih.gov For instance, the relative orientation of the two side chains and the stereoconfiguration of the hydroxyl groups have been shown to be critical determinants of activity. Research has demonstrated that specific stereoisomers exhibit significantly higher affinity for the target receptor, highlighting the stereoselective nature of the interaction. nih.gov This underscores the necessity of asymmetric synthesis to produce enantiomerically pure compounds for biological evaluation.

A study on tetrahydrolipstatin and its stereoisomers revealed that while the natural configuration was the most potent inhibitor of porcine pancreatic lipase, several other diastereomers retained significant activity. nih.gov This suggests a degree of flexibility in the enzyme's active site. However, the enantiomer of the natural product was considerably less active, emphasizing the importance of the correct absolute stereochemistry at key positions for optimal biological function. nih.gov

Influence of Ring System Modifications on Analog Activity

Synthetic efforts have focused on creating analogs with different ring systems to explore the structural requirements for optimal receptor interaction. researchgate.netbikaken.or.jp For example, the synthesis of this compound analogs with a cis-bicyclo[4.3.0]nonene nucleus has been reported. researchgate.net These modifications aim to produce chemically stable mimics of prostacyclin with potentially improved biological properties. mdpi.com The general synthetic methods for these analogs often start from versatile building blocks like the Corey lactone. researchgate.net

The rationale behind these modifications is to develop compounds that retain the desired biological activity while offering advantages such as enhanced chemical stability or a more favorable pharmacokinetic profile. researchgate.net By systematically exploring different ring systems, researchers can gain valuable insights into the conformational constraints of the receptor binding pocket.

Role of Side Chain Derivatization in Modulating Activity

The two side chains of this compound are crucial for its biological activity, and their modification has been a primary focus of SAR investigations. researchgate.netacs.org Derivatization of the α- and ω-side chains allows for the fine-tuning of the molecule's properties, including its potency, selectivity, and duration of action.

Modifications to the α-side chain, which typically terminates in a carboxylic acid group, can influence the compound's interaction with the receptor and its pharmacokinetic properties. The ω-side chain, containing a hydroxyl group, is also a critical site for modification. Alterations in the length, branching, and functional groups of this side chain can significantly impact biological activity.

For example, the development of beraprost, an orally active prostacyclin analog, involved modification of the omega-side chain and replacement of the enol ether with a phenyl ether to improve chemical and metabolic stability. mdpi.com The table below summarizes the impact of various side chain modifications on the activity of this compound analogs.

Table 1: Impact of Side Chain Modifications on this compound Analog Activity

| Modification | Effect on Activity | Example Compound |

|---|---|---|

| Omega-side chain modification and phenyl ether substitution | Improved chemical and metabolic stability, oral activity | Beraprost |

Computational Approaches in this compound SAR

Computational methods have become indispensable tools in modern drug discovery, offering powerful ways to explore and understand SAR. jpionline.orgnih.gov These in silico techniques can accelerate the drug design process by predicting the biological activity of virtual compounds, thereby prioritizing synthetic efforts. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com QSAR models are built by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with their experimentally determined biological activities. jocpr.comnih.gov

The resulting mathematical equation can then be used to predict the activity of new, unsynthesized analogs. spu.edu.sy This predictive capability allows medicinal chemists to screen large virtual libraries of compounds and prioritize those with the highest predicted potency for synthesis and testing. jocpr.com A well-validated QSAR model can significantly reduce the number of compounds that need to be synthesized, saving time and resources. spu.edu.sy

For a QSAR model to be reliable, it must be statistically robust and validated using both internal and external test sets of compounds. mdpi.com The descriptors used in the model can provide insights into the key structural features that drive biological activity. For instance, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov

Beyond QSAR, a variety of other in silico methods are employed to explore the SAR of this compound analogs. nih.gov These techniques provide a molecular-level understanding of how ligands interact with their target receptors.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity. This information can then be used to design new analogs with improved binding characteristics. mdpi.com

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for biological activity. mdpi.com A pharmacophore model can be used to search large chemical databases for novel compounds that fit the model and are therefore likely to be active. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the binding interaction over time. frontiersin.org This can reveal subtle but important aspects of the binding process that are not captured by static models.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design and optimization of this compound analogs.

Mechanistic Elucidation of Homoisocarbacyclin S Biological Actions

Prostacyclin Receptor (IP Receptor) Activation by Homoisocarbacyclin

The primary molecular target for this compound is the prostacyclin receptor, a member of the G protein-coupled receptor (GPCR) family, commonly referred to as the IP receptor. nih.govwikipedia.org Like its natural counterpart, PGI2, this compound binds to and activates this receptor. ucl.ac.uknih.gov The IP receptor is predominantly coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex. researchgate.netcvphysiology.com

The binding of an agonist like this compound to the IP receptor induces a conformational change in the receptor. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit, leading to the dissociation of the Gαs-GTP complex from the Gβγ dimer. nih.gov This dissociation is the initial step that propagates the signal from the cell surface to intracellular effector enzymes. The specific stereochemistry of this compound is critical for its effective binding and activation of the IP receptor. nih.gov

Intracellular Signaling Cascades Triggered by Receptor Activation

The activation of the IP receptor by this compound initiates a well-defined intracellular signaling cascade that is fundamental to its biological effects.

Cyclic AMP (cAMP) Production Modulation

The dissociated and activated Gαs-GTP complex directly interacts with and stimulates the enzyme adenylyl cyclase (AC). cvphysiology.comhaematologica.org Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger cyclic Adenosine Monophosphate (cAMP). guidetopharmacology.orgmesoscale.com Consequently, the binding of this compound to the IP receptor leads to a significant increase in the intracellular concentration of cAMP. ucl.ac.uknih.gov

This elevation in cAMP levels is the central event in the signaling pathway. cAMP acts as a crucial second messenger, amplifying the initial signal from the receptor. mesoscale.comcreativebiomart.net The generated cAMP then activates its primary downstream effector, Protein Kinase A (PKA). nih.gov The activation of PKA from its inactive holoenzyme state involves the binding of cAMP to its regulatory subunits, which causes the release of the active catalytic subunits. nih.govmesoscale.com These catalytic subunits can then phosphorylate various substrate proteins within the cell, leading to the ultimate physiological responses. The signal is terminated by the action of phosphodiesterases (PDEs), which degrade cAMP to AMP. nih.gov

Selectivity of this compound and its Analogs for Prostanoid Receptors

The prostanoid receptor family is comprised of several distinct types and subtypes, including receptors for prostaglandin (B15479496) D2 (DP), prostaglandin E2 (EP1-4), prostaglandin F2α (FP), prostacyclin (IP), and thromboxane (B8750289) A2 (TP). wikipedia.orgoatext.comumich.edu While this compound is designed as an IP receptor agonist, the selectivity of prostacyclin analogs can vary, which has significant pharmacological implications.

Many prostanoid receptor agonists exhibit cross-reactivity with other receptor subtypes. nih.gov For instance, the widely used prostacyclin analog, iloprost, demonstrates high affinity for both IP and EP1 receptors. researchgate.net Another analog, treprostinil, binds with high affinity to IP, DP1, and EP2 receptors. researchgate.netguidetopharmacology.org This lack of absolute selectivity can lead to off-target effects, as different prostanoid receptors can trigger opposing physiological responses. For example, while IP receptor activation leads to vasodilation, EP1 receptor activation can cause vasoconstriction. researchgate.netguidetopharmacology.org

The development of highly selective IP receptor agonists is a key goal in drug design to minimize side effects. Research has focused on creating analogs with a high degree of specificity for the IP receptor over other prostanoid receptors. oatext.com Some studies have suggested the existence of an IP receptor subtype (IP2), which is selectively activated by specific isocarbacyclin (B1236256) analogs, though this remains to be confirmed at the molecular level. guidetopharmacology.org The ideal analog would potently activate the IP receptor while having negligible affinity for EP, DP, FP, and TP receptors.

Table 1: Binding Affinities (Ki, nM) of Select Prostacyclin Analogs for Human Prostanoid Receptors

| Analog | IP | DP1 | EP1 | EP2 | EP3 | EP4 | FP | TP | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Iloprost | 3.9 | >10000 | 1.1 | >10000 | 150 | 1100 | 1100 | >10000 | researchgate.net |

| Treprostinil | 32 | 4.4 | 1400 | 3.6 | >10000 | 2400 | >10000 | >10000 | researchgate.net |

| Selexipag (MRE-269) | 20 | >10000 | >10000 | >10000 | >10000 | 4800 | >10000 | >10000 | ucl.ac.uk |

Effects on Key Biological Pathways (e.g., platelet activation, vascular smooth muscle tone)

The activation of the IP receptor and subsequent rise in intracellular cAMP by this compound culminates in potent effects on two primary biological pathways: platelet activation and vascular smooth muscle tone. nih.gov

Inhibition of Platelet Activation: In platelets, the increase in cAMP levels via PKA activation leads to the phosphorylation of several proteins that ultimately inhibit platelet aggregation and adhesion. nih.govnih.gov This anti-platelet effect counteracts the actions of pro-thrombotic agents like thromboxane A2. plos.org By preventing platelets from clumping together, this compound contributes to maintaining blood fluidity and preventing the formation of blood clots (thrombosis). nih.govnih.gov The inhibitory effect is a cornerstone of its therapeutic potential in cardiovascular diseases. cvphysiology.com

Modulation of Vascular Smooth Muscle Tone: In vascular smooth muscle cells (VSMCs), the elevation of cAMP has a different outcome. Increased PKA activity leads to the inhibition of myosin light chain kinase (MLCK). cvphysiology.comhaematologica.org MLCK is essential for the phosphorylation of myosin, a key step in the contractile process of smooth muscle. haematologica.org By inhibiting MLCK, this compound prevents this phosphorylation, leading to the relaxation of the vascular smooth muscle. This results in vasodilation (widening of blood vessels), which can lower blood pressure and increase blood flow. wikipedia.orgnih.gov

Table 2: Summary of this compound's Mechanistic Effects

| Biological Pathway | Key Cellular Target | Mediator | Mechanism | Overall Effect |

|---|---|---|---|---|

| Platelet Activation | Platelets | cAMP/PKA | Inhibition of signaling pathways required for aggregation. | Inhibition of platelet aggregation (Anti-thrombotic). nih.govnih.gov |

| Vascular Smooth Muscle Tone | Vascular Smooth Muscle Cells | cAMP/PKA | Inhibition of Myosin Light Chain Kinase (MLCK), preventing muscle contraction. | Vasodilation (Relaxation of blood vessels). cvphysiology.comhaematologica.org |

Analog Design Strategies in Homoisocarbacyclin Medicinal Chemistry

Goals and Principles of Analog Design in Drug Discovery

Analog design in drug discovery is a systematic process of synthesizing and evaluating congeners of a lead compound to establish a structure-activity relationship (SAR). researchgate.netnih.gov The primary goals are to optimize the therapeutic properties of the lead molecule. This involves enhancing the desired biological activity, improving selectivity for the target receptor to minimize off-target effects, and refining the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). benthamscience.com

The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities. benthamscience.com By making incremental and rational modifications to the chemical structure of a lead compound like homoisocarbacyclin, medicinal chemists can probe the interactions between the molecule and its biological target. nih.gov This iterative process of design, synthesis, and testing allows for the identification of the key structural features, or the pharmacophore, responsible for the desired pharmacological effect. nih.gov Ultimately, the aim is to develop a new chemical entity with superior clinical potential compared to the original compound.

Key Strategies for Molecular Modification

The journey from a lead compound to a drug candidate often involves a variety of molecular modification strategies. For this compound, a homologous compound of isocarbacyclin (B1236256), researchers have explored several avenues to enhance its potent and long-lasting activities. nih.govu-tokyo.ac.jp

Bioisosteric Replacement and its Applications

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. cambridgemedchemconsulting.comnih.gov This strategy is widely used to modulate the potency, selectivity, and metabolic stability of a drug candidate. benthamscience.com

In the development of this compound analogs, bioisosteric replacement has been a key strategy. For instance, the metabolically vulnerable C1-carboxyl group is a common site for such modifications in prostacyclin analogs. Replacing the carboxylic acid with bioisosteres like tetrazoles or acyl sulfonamides can alter physicochemical properties and improve metabolic stability. drughunter.com Another example is the replacement of hydrogen with fluorine, which can block metabolic oxidation and modulate the acidity of nearby functional groups. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement | Rationale |

| Carboxylic Acid (-COOH) | Tetrazole | Mimics the acidic nature of the carboxylate, can improve metabolic stability. drughunter.com |

| Hydrogen (-H) | Fluorine (-F) | Blocks metabolic oxidation, alters electronic properties. cambridgemedchemconsulting.com |

| Hydroxyl (-OH) | Amino (-NH2), Methoxy (-OCH3) | Modifies hydrogen bonding capacity and polarity. |

| Methylene (B1212753) (-CH2-) | Oxygen (-O-), Sulfur (-S-) | Alters bond angles, polarity, and metabolic stability. |

Alteration of Stereochemistry

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical for its biological activity. rsc.org Chiral molecules and their corresponding enantiomers can exhibit significantly different pharmacological and toxicological profiles because biological targets like receptors and enzymes are themselves chiral. nih.govunimi.itmdpi.comnih.gov

The synthesis of this compound analogs often results in the formation of stereoisomers, for example, at the hydroxyl group in the side chain. google.com The separation and individual biological evaluation of these epimers are crucial steps in the drug development process. It has been demonstrated that the configuration of stereocenters can profoundly influence the biological activity of macrolide derivatives, a principle that is applicable to this compound analogs as well. nih.gov The specific stereochemistry of this compound, (1S-(1α(1E,3S*),2β,3aα,7aα))-, is essential for its potent biological effects. nih.gov Altering the stereochemistry at one or more of the chiral centers can lead to a significant loss of activity, highlighting the precise fit required for receptor binding.

A study on oleandomycin (B1677203) derivatives showed that changing the stereochemistry at C-8 and C-9 had a major impact on both antibacterial and anti-inflammatory activity. nih.gov Similarly, in the context of this compound, the precise spatial arrangement of the cyclopentane (B165970) ring, the two side chains, and their functional groups is paramount for potent interaction with the prostacyclin receptor.

Functional Group Modifications

Modifying the functional groups of a lead compound is a fundamental strategy to improve its properties. wikipedia.org This can involve the addition, removal, or alteration of groups to influence polarity, solubility, metabolic stability, and receptor binding affinity. ashp.orgeurekaselect.com

In the case of this compound, modifications of the α- and ω-side chains have been extensively studied to prevent metabolic deactivation. u-tokyo.ac.jp For example, the introduction of a methyl group at the C-16 position in the ω-side chain can hinder enzymatic oxidation, a common metabolic pathway for prostaglandins (B1171923). The promising analog, TY-11223, incorporates a phenoxy group at the end of the ω-side chain and a methyl group at the C-4 position of this chain, which contributes to its good selectivity and potent, long-lasting activity. nih.govdartmouth.edujst.go.jp

Table of Selected this compound Analogs and their Modifications

| Compound | Key Modification | Observed Effect |

|---|---|---|

| This compound | Parent compound | Potent antiplatelet and vasodilatory activity. nih.gov |

| TY-11223 | 4-methyl-4-phenoxy-1-pentenyl ω-side chain | Potent and long-lasting inhibition of platelet aggregation with good selectivity. nih.govmdpi.com |

| Analogs with modified α-chain | Esterification of the C1-carboxyl group | Prodrug strategy to improve oral absorption. |

Design of Rigid Analogs

Introducing conformational constraints into a flexible molecule can lead to a more potent and selective analog. nih.govnih.gov By locking the molecule into its bioactive conformation, the entropic penalty of binding to the receptor is reduced. This can be achieved by introducing rings, double bonds, or bulky groups that restrict bond rotation. nih.gov

The bicyclo[4.3.0]nonene core of this compound itself provides a rigid scaffold that mimics the conformation of natural prostacyclin. nih.gov Further rigidification can be explored, for example, by introducing additional rings or unsaturation within the side chains to limit their conformational freedom. The design of novel nucleoside analogs with a bicyclo[4.3.0]nonene carbobicyclic core highlights the utility of this rigid scaffold in mimicking natural bioactive conformations. rsc.org The goal in designing rigid this compound analogs would be to further pre-organize the molecule for optimal interaction with the prostacyclin receptor, potentially leading to enhanced potency and selectivity.

Changes in Ring Size and Position

Alterations to the core ring structure of a lead compound can have a profound impact on its biological activity. nih.gov this compound is a ring-expanded homolog of isocarbacyclin, featuring a cis-bicyclo[4.3.0]nonene (hydrindane) nucleus instead of the cis-bicyclo[3.3.0]octane (pentalane) nucleus of isocarbacyclin. nih.govu-tokyo.ac.jp This change in ring size from a five-membered to a six-membered ring fused to the cyclopentane was a key innovation that led to a compound with a desirable biological profile.

Exploration of Molecular Fragments

The exploration of molecular fragments is a cornerstone of medicinal chemistry, allowing researchers to dissect a complex molecule to understand the contribution of its constituent parts to its biological activity. This fragment-based approach is particularly valuable in the design of novel this compound analogs, which are synthetic and more stable versions of prostacyclin. researchgate.netscribd.com By systematically modifying or replacing key structural components, scientists can fine-tune the compound's properties to enhance potency and selectivity. cureffi.org

The structure of this compound can be deconstructed into several key fragments:

The core bicyclic nucleus (e.g., cis-bicyclo[4.3.0]non-2-ene or cis-bicyclo[4.3.0]non-3-ene) researchgate.net

The upper α-chain (alpha-chain)

The lower ω-chain (omega-chain)

Synthetic studies have focused on creating a variety of analogs by modifying these fragments. researchgate.net For instance, research has involved the synthesis of this compound analogs with a propargylic alcohol ω-chain. scribd.com The modification of these fragments is crucial for establishing structure-activity relationships (SAR), which map specific structural features to biological function. cureffi.orgresearchgate.net This understanding allows for the rational design of new compounds where, for example, a ring system might be altered or the linkers between rings modified to produce a new chemical class with improved therapeutic characteristics. uniroma1.it The synthesis of a diverse library of such fragments, often enriched with sp3-hybridized carbons to explore a wider chemical space, can rapidly provide SAR data and lead to the identification of promising new drug candidates. broadinstitute.org

Lead Compound Optimization and Development of Next-Generation Analogs

Lead optimization is a critical phase in drug discovery where an initial, promising "lead compound" is systematically refined to improve its therapeutic profile, including efficacy, selectivity, and pharmacokinetic properties. numberanalytics.comnumberanalytics.combruker.com In the context of this compound, once a lead analog is identified, its development into a next-generation therapeutic involves multiple iterative cycles of design, synthesis, and testing. bruker.com

A key strategy in this process is the establishment of a robust structure-activity relationship (SAR). numberanalytics.com By creating a series of analogs with precise modifications to the lead structure, chemists can identify which molecular features are essential for activity. numberanalytics.comnih.gov For example, among a series of synthesized this compound analogs, a compound designated as TY-11223 was identified as a promising candidate for further study due to its favorable selectivity in biological actions. researchgate.net Such findings are pivotal, guiding the structural alterations in the next round of synthesis.

The development of next-generation analogs often focuses on enhancing stability and duration of action. For instance, the creation of 7-fluoro-2,4-methylene-17,20-dimethylprostacyclin, a prostacyclin derivative, resulted in a compound with potent and long-lasting activity when administered orally. researchgate.net Further modifications, such as the synthesis of 7,7-difluoroprostacyclin derivatives, yielded even more stable analogs with highly potent and selective agonist activity for the prostacyclin receptor. researchgate.net These advancements highlight a clear progression from an initial concept to optimized, next-generation compounds with superior therapeutic potential. nih.gov

The table below illustrates findings from the evaluation of various prostacyclin and this compound analogs, showcasing the impact of specific structural modifications on biological activity.

| Compound/Analog Class | Key Structural Modification | Observed Outcome/Finding | Reference |

|---|---|---|---|

| This compound Analog (TY-11223) | Modification of the cis-bicyclo[4.3.0]nonene nucleus | Exhibited good selectivity in biological actions, marking it as a promising compound. | researchgate.net |

| 7-Fluoro-2,4-methylene-17,20-dimethylprostacyclin | Addition of a fluorine atom and methylene group to the α-chain | Demonstrated potent and long-lasting anti-anginal activity with oral administration. | researchgate.net |

| 7,7-Difluoro-18,19-didehydro-16,20-dimethylprostacyclin (AFP-07) | Introduction of two fluorine atoms at the 7-position | Resulted in a more stable analog with highly selective and potent prostacyclin receptor agonism. | researchgate.net |

| This compound Analogs | Incorporation of a propargylic alcohol ω-chain | Successful synthesis achieved via a Samarium-mediated aldol (B89426) reaction. | scribd.com |

Integration of Computational Chemistry in Analog Design

Computational chemistry has become an indispensable tool in modern medicinal chemistry, accelerating the design and optimization of novel therapeutic agents like this compound analogs. numberanalytics.com By using computer simulations, researchers can predict molecular properties and interactions, thereby guiding synthetic efforts toward the most promising candidates and reducing the need for extensive, time-consuming laboratory work. numberanalytics.comkallipos.gr

Key computational techniques employed in analog design include:

Molecular Docking: This method predicts the preferred binding orientation of a ligand (the drug analog) to its target receptor. wikipedia.orgnih.gov By simulating the interaction between a this compound analog and the prostacyclin receptor, for instance, researchers can gain insights into the key binding interactions and design modifications to enhance binding affinity and selectivity. wikipedia.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trorientjchem.org These models can identify the critical physicochemical, electronic, and steric properties that govern the activity of this compound analogs, allowing for the prediction of the potency of newly designed molecules before they are synthesized. turkjps.org

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For this compound analogs, a pharmacophore model can serve as a template for designing new molecules that retain the necessary features for receptor activation.

These computational approaches are often used in concert. For example, a QSAR study might reveal that a specific electronic property is crucial for activity, and molecular docking could then be used to design an analog with an optimized electronic profile for receptor binding. orientjchem.org The insights gained from these computational studies provide a rational basis for lead optimization, helping to design next-generation this compound analogs with improved therapeutic profiles. numberanalytics.com

Research Applications and Future Perspectives in Homoisocarbacyclin Studies

Homoisocarbacyclin as a Research Tool in Prostaglandin (B15479496) Biology

This compound is a synthetic and chemically stable analog of prostacyclin (PGI2), a naturally occurring prostaglandin. ontosight.ai Prostaglandins (B1171923) are hormone-like substances involved in a wide array of physiological processes, including blood circulation, inflammation, and digestion. bristol.ac.uknobelprize.org However, natural prostacyclin is very unstable, with a short half-life that limits its utility in research and clinical settings. The key value of this compound in prostaglandin biology stems from its enhanced stability, which allows for more controlled and prolonged experimental studies. ontosight.ai

Its mechanism of action involves activating prostacyclin receptors, which in turn initiates signaling pathways that lead to the inhibition of platelet aggregation and the relaxation of vascular smooth muscle. ontosight.ai This specific action makes this compound an invaluable tool for researchers investigating the complex roles of the prostacyclin signaling pathway. Scientists can use this stable analog to probe the function of prostacyclin receptors in various tissues and disease models without the confounding factor of rapid degradation. ontosight.ai The ability to study these processes has been crucial in clarifying the mode of action for various compounds and in analyzing the role of prostaglandins in diverse biological events. nobelprize.org

Detailed research findings have been facilitated by methods capable of accurately measuring the production of specific prostaglandins in biological fluids, allowing for a clearer understanding of the balance between different prostaglandins in health and disease. nih.gov

Potential as a Lead Compound for Pre-clinical Drug Development

A lead compound in drug discovery is a chemical compound that has promising biological activity and serves as the starting point for chemical modifications to develop a drug candidate. ppd.comaristo-group.com this compound's stability and potent, specific biological effects make it a valuable lead compound for the development of new therapeutics, particularly for cardiovascular diseases. ontosight.ai

The process of advancing a lead compound into a clinical candidate is a multi-stage endeavor known as preclinical development. aristo-group.comunamur.be This phase involves extensive laboratory testing to gather comprehensive data on the compound's safety and efficacy before it can be tested in humans. aristo-group.com For a compound like this compound, this would involve optimizing its structure to enhance its therapeutic properties while minimizing potential side effects. ppd.com A crucial part of this process is establishing its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—and its pharmacodynamic effects. unamur.benih.gov

The ultimate goal is to identify a clinical candidate that binds selectively to its target, produces the desired therapeutic effect in animal models of a disease, and, most importantly, passes rigorous toxicity evaluations to ensure minimal risk to humans in clinical trials. nih.govnih.gov

Table 1: Stages of Preclinical Development for a Lead Compound

| Stage | Description | Key Objectives |

| Lead Optimization | Chemical modifications are made to the lead compound to improve its properties. | Enhance potency and selectivity, improve pharmacokinetic profile (ADME), reduce toxicity. ppd.comaristo-group.com |

| In Vitro Toxicology | The compound is tested on cells or tissues in a laboratory setting. | Assess cytotoxicity (cell-killing potential) and genotoxicity (potential to damage DNA). unamur.be |

| In Vivo Toxicology & Safety Pharmacology | The compound is tested in animal models. | Determine the effects on major organ systems, establish a safe dose range, and identify potential adverse effects. nih.govnih.gov |

| Pharmacokinetics (PK) / Pharmacodynamics (PD) | Studies are conducted to understand the drug's journey through the body and its effects. | Characterize absorption, distribution, metabolism, and excretion (ADME); relate drug concentration to its therapeutic effect. unamur.be |

| Formulation Development | The final dosage form of the drug is created (e.g., tablet, injection). | Ensure stability, proper delivery of the active ingredient, and patient compliance. ppd.com |

Advancements in Synthetic Methodologies for Prostaglandins and Analogs

The complex molecular architecture of prostaglandins has made their synthesis a significant challenge for organic chemists for decades. bristol.ac.uknih.gov The development of effective drugs based on these structures depends on efficient and precise synthetic routes. bristol.ac.uk

Historically, the synthesis of prostaglandin analogs was often lengthy and complex. bristol.ac.uk A common starting point for creating this compound analogues has been the versatile Corey lactone. researchgate.net However, recent decades have seen significant progress in synthetic methodologies, making the production of these molecules more efficient. nih.govresearchgate.net

Modern advancements include the use of transition metal-mediated reactions, enzymatic resolution methods, and innovative strategies like organocatalysis. bristol.ac.ukresearchgate.net For example, a highly efficient synthesis of prostaglandin PGF2α was developed using an organocatalyst in a key step, drastically reducing the number of steps required compared to previous methods. bristol.ac.uk These new techniques not only shorten the synthetic routes but also provide exquisite control over stereochemistry, which is critical for the biological activity of these molecules. bristol.ac.uknih.gov Such improvements make it easier and more cost-effective to produce known prostaglandin-based drugs and to create libraries of new analogues for biological screening. bristol.ac.ukresearchgate.net

Table 2: Comparison of Synthetic Approaches for Prostaglandins

| Feature | Traditional Methodologies (e.g., early Corey synthesis) | Modern Methodologies |

| Number of Steps | Often lengthy, requiring 20 or more steps. bristol.ac.uk | Significantly shorter, with some syntheses achieved in under 10 steps. bristol.ac.uk |

| Key Reagents/Strategies | Relied on classical organic reactions and stoichiometric reagents. | Employs organocatalysis, transition metal-mediated reactions, and enzymatic resolutions. bristol.ac.ukresearchgate.net |

| Efficiency | Lower overall yield due to the number of steps. | Higher efficiency and more cost-effective. bristol.ac.uk |

| Stereochemical Control | Achievable but often required complex manipulations. | High degree of control over relative and absolute stereochemistry. bristol.ac.uknih.gov |

| Starting Materials | Often utilized key intermediates like the Corey lactone. researchgate.net | Can utilize simpler, more readily available starting materials. bristol.ac.uk |

Emerging Research Directions for this compound-derived Compounds

The development of advanced synthetic methods has opened the door for new research into this compound-derived compounds. The primary goal of this emerging research is to optimize biological activity by creating a large number of new analogues. researchgate.net By systematically modifying the structure of this compound, researchers aim to fine-tune its properties, potentially leading to compounds with improved potency, greater selectivity for specific prostacyclin receptor subtypes, or enhanced pharmacokinetic profiles.

One example from synthetic studies is the identification of a promising compound designated TY-11223, which exhibited good selectivity in its biological actions and was marked for further investigation. researchgate.net This highlights a key direction in the field: the targeted design and synthesis of next-generation analogues. Future research will likely focus on exploring the therapeutic potential of these new compounds in a wider range of conditions beyond cardiovascular disease, leveraging the foundational understanding of prostaglandin biology that this compound itself helped to establish. ontosight.ai The ability to more easily synthesize novel, biologically active prostaglandin analogues is expected to accelerate the discovery of new drug candidates. bristol.ac.uk

Q & A

Q. What methodologies are recommended for synthesizing Homoisocarbacyclin in laboratory settings?

Synthesis involves selecting appropriate reaction pathways (e.g., catalytic processes or membrane-based separation) and validating purity through techniques like chromatography. Experimental protocols should detail reagent ratios, temperature gradients, and catalyst use, with strict adherence to reproducibility guidelines . Characterization data (e.g., NMR, HPLC) must be rigorously documented, referencing established chemical engineering design principles .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography are standard for structural elucidation. Stability studies under varying pH and temperature conditions require spectrophotometric assays or thermal gravimetric analysis (TGA). Cross-referencing with literature on bioactive compound analysis ensures methodological validity .

Q. How should initial experiments assess this compound’s stability under different environmental conditions?

Pre-experimental designs (e.g., single-factor tests) can identify critical variables like light exposure, humidity, or oxidative stress. Use accelerated stability testing with controlled degradation studies, documenting half-life and degradation byproducts. Statistical baselines should align with factorial design principles to minimize trial numbers .

Q. What are best practices for documenting experimental procedures to ensure reproducibility?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate main methods from supplementary data. Include raw datasets, instrumentation parameters, and failure analyses. Reference prior studies on similar carbacyclin derivatives to contextualize protocols .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

Full or fractional factorial designs systematically test variables (e.g., catalyst concentration, solvent polarity) to identify interactions. For example, a 2³ factorial design evaluates three factors at two levels, reducing experiments by 50% while maintaining statistical power. Regression models then predict optimal yield conditions .

Q. What strategies resolve contradictions in bioactivity data from this compound studies?

Cross-validate conflicting results using orthogonal assays (e.g., in vitro vs. in vivo models). Apply multivariate analysis to isolate confounding variables (e.g., cell line specificity, impurity interference). Peer consultation and re-analysis of raw datasets mitigate interpretation biases .

Q. Which multivariate statistical approaches suit complex datasets from this compound pharmacological studies?

Orthogonal partial least squares (OPLS) or principal component analysis (PCA) reduce dimensionality in omics data. For dose-response optimization, response surface methodology (RSM) models non-linear relationships between variables. Ensure model robustness via leave-one-out cross-validation .

Q. How can computational modeling enhance experimental design in this compound’s pharmacological research?

Molecular dynamics simulations predict binding affinities to target receptors (e.g., prostacyclin receptors), guiding in vitro assays. Quantum mechanics/molecular mechanics (QM/MM) models optimize synthetic pathways. Virtual screening prioritizes analogs for synthesis, minimizing wet-lab trials .

Methodological Considerations

- Data Presentation : Avoid cluttered figures; use color-coded graphs for dose-response curves or structural comparisons. Limit chemical structures in visuals to 2–3 key compounds .

- Safety Protocols : For hazardous intermediates, adhere to institutional Chemical Hygiene Plans, including 100% compliance on safety exams before lab work .

- Ethical Reporting : Disclose funding sources and conflicts of interest. Acknowledge contributions from statisticians or instrument technicians .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.